Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate
Overview
Description
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate is an organic compound with the molecular formula C19H20O4. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an oxoethyl group attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate typically involves the esterification of 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Procedure: The benzoic acid derivative is dissolved in ethanol, and a few drops of sulfuric acid are added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid.
Reduction: Formation of Ethyl 4-[3-(2-hydroxyethyl)phenyl]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate can be compared with other similar compounds such as:
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Similar structure but with different substitution patterns on the benzene ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Propyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate: Similar structure but with a propyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)13-14-6-5-7-17(12-14)15-8-10-16(11-9-15)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURNHDUQKEISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742989 | |
Record name | Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-97-5 | |
Record name | Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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